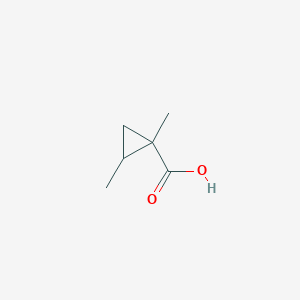

1,2-Dimethylcyclopropanecarboxylic acid

Overview

Description

1,2-Dimethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂ It is a cyclopropane derivative with two methyl groups attached to the cyclopropane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, the reaction of 2,2-dimethylcyclopropanecarboxylate with a strong base, such as sodium hydride, followed by hydrolysis, can yield this compound .

Another method involves the enzymatic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate using lipase Novozym 435 in a biphasic system of N,N-dimethylformamide and water .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial esterases for the enantioselective hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate . This method is favored due to its high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,2-Dimethylcyclopropanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Industry: The compound is utilized in the production of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. For instance, in the synthesis of Cilastatin, the compound acts as a chiral intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The pathways involved in these transformations include enzymatic hydrolysis and esterification reactions.

Comparison with Similar Compounds

Similar Compounds

2,2-Dimethylcyclopropanecarboxylic acid: This compound differs by the position of the methyl groups on the cyclopropane ring.

Cyclopropanecarboxylic acid: Lacks the methyl groups present in 1,2-dimethylcyclopropanecarboxylic acid.

2-Methylcyclopropanecarboxylic acid: Contains only one methyl group on the cyclopropane ring.

Uniqueness

This compound is unique due to the presence of two methyl groups on the cyclopropane ring, which imparts distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.

Biological Activity

1,2-Dimethylcyclopropanecarboxylic acid (DMCCA) is a cyclopropane derivative that has garnered attention in various fields, including medicinal chemistry and environmental science. This compound exhibits unique biological activities, particularly in relation to its potential therapeutic applications and implications in pesticide toxicity. This article reviews the biological activity of DMCCA, highlighting key findings from recent research studies, case studies, and relevant data.

This compound is characterized by its cyclopropane structure with two methyl groups and a carboxylic acid functional group. Its chemical formula is , and it has a molecular weight of approximately 100.12 g/mol. The compound is known to undergo various chemical reactions, including oxidation and esterification, making it versatile in synthetic applications.

Anticancer Potential

Recent studies have indicated that DMCCA may have potential as an anticancer agent. For instance, it has been identified as an intermediate in the synthesis of tricyclic compounds that exhibit inhibitory effects on cancer cell proliferation. In particular, research suggests that DMCCA could influence MAP kinase pathways, which are crucial for cell signaling in cancer progression .

Pesticide Metabolism and Toxicity

DMCCA is also studied in the context of pesticide metabolism. It has been identified as a metabolite of certain pyrethroid pesticides, such as lambda-cyhalothrin. Studies have shown that exposure to these pesticides can lead to the formation of DMCCA in biological systems, raising concerns about its potential nephrotoxic effects . A case-control study highlighted the presence of DMCCA among other metabolites in urine samples from individuals exposed to agricultural chemicals, suggesting a need for further investigation into its health impacts .

Case Study 1: Kidney Function and Pesticide Exposure

In a nested case-control study involving young adults in Nicaragua at risk for Mesoamerican nephropathy (MeN), researchers analyzed urinary concentrations of various pesticides, including those metabolized to DMCCA. Although no direct association was found between DMCCA levels and declining kidney function, the study underscored the importance of monitoring pesticide metabolites in populations exposed to agricultural chemicals .

Case Study 2: Risk Assessment of Pyrethroid Metabolites

A comprehensive risk assessment conducted within the HBM4EU framework evaluated the combined risks of pyrethroid exposure using biomonitoring data. DMCCA was among the metabolites analyzed, with findings indicating varying levels of exposure across different demographics. The results emphasized the necessity for establishing guidance values for human biomonitoring concerning pesticide metabolites like DMCCA .

Table 1: Summary of Biological Activities and Findings Related to DMCCA

Properties

IUPAC Name |

1,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEAVAVRZYNYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336617 | |

| Record name | 1,2-Dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842132-32-5 | |

| Record name | 1,2-Dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.